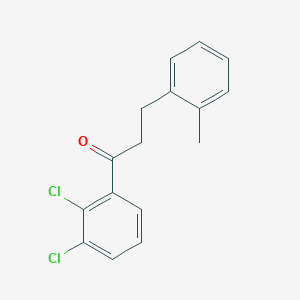

2',3'-Dichloro-3-(2-methylphenyl)propiophenone

Beschreibung

2',3'-Dichloro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with two chlorine atoms at the 2' and 3' positions of the phenyl ring and a 2-methylphenyl group at the 3-position. For instance, α-phenylselenation of propiophenone derivatives (e.g., acetophenone, cyclohexanone) has been demonstrated to proceed efficiently under cesium carbonate catalysis, yielding functionalized ketones . This suggests that similar synthetic strategies may apply to the target compound.

The molecular formula is inferred as C₁₆H₁₄Cl₂O (molecular weight ~309.2 g/mol), based on analogs like 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (C₁₆H₁₄Cl₂O₂, MW 309.19) and 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (C₁₇H₁₆Cl₂O, MW 307.21) . Key structural features include:

- Electron-withdrawing chloro groups at the 2' and 3' positions, which may influence electronic properties and reactivity.

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPULZHOPBINOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644040 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-93-0 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dichlorobenzoyl chloride with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes critical differences between 2',3'-Dichloro-3-(2-methylphenyl)propiophenone and related compounds:

Structural and Electronic Effects

- Methyl vs. Methoxy groups: The 2-methylphenyl group in the target compound introduces steric hindrance but lacks the electron-donating resonance effect of methoxy groups in analogs like 2',5'-dichloro-3-(3-methoxyphenyl)propiophenone .

Reactivity in Catalytic Reactions

- Steric Hindrance: Propiophenone derivatives with bulky substituents (e.g., 2-methylphenyl) show reduced catalytic efficiency in hydrogenation and amination. For example, Au/TiO₂ catalysts achieved only 11% amine yield with propiophenone due to steric limitations .

- α-Functionalization: The target compound may undergo α-phenylselenation, akin to propiophenone derivatives, with yields influenced by substituent electronic effects. For instance, unsubstituted propiophenone gave 0.59 mmol yield in α-phenylselenation .

Pharmacological Potential

While direct data is absent, analogs like 2-methyl-3-(tetrahydrooxazino)-propiophenone hydrochloride exhibit moderate analgesic activity (weaker than morphine but with fewer side effects) .

Biologische Aktivität

2',3'-Dichloro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. Its unique structure, characterized by the presence of dichloro and methylphenyl groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of 2',3'-Dichloro-3-(2-methylphenyl)propiophenone is C₁₆H₁₄Cl₂O, with a molecular weight of approximately 295.19 g/mol. The presence of chlorine atoms at the 2' and 3' positions on the aromatic ring significantly influences its chemical reactivity and biological interactions.

The biological activity of 2',3'-Dichloro-3-(2-methylphenyl)propiophenone is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : The compound could bind to receptors, modulating signal transduction pathways that influence cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its therapeutic potential.

Anticancer Properties

Research indicates that 2',3'-Dichloro-3-(2-methylphenyl)propiophenone exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance:

- Cell Line Studies : In studies involving breast cancer cell lines (e.g., MCF-7), treatment with the compound resulted in reduced cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of 2',3'-Dichloro-3-(2-methylphenyl)propiophenone on human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| HeLa (Cervical) | 20 | 65 |

These findings suggest a promising role for this compound in cancer therapy due to its ability to induce apoptosis selectively in cancer cells.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers assessed the efficacy of the compound against various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The data indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.